

Application Notes and Protocols for Strychnine Sulfate in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: Strychnine sulfate

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These application notes provide a comprehensive overview and detailed protocols for the use of **strychnine sulfate** in patch clamp electrophysiology. Strychnine, a potent antagonist of glycine receptors, is an invaluable tool for isolating and characterizing glycinergic neurotransmission and its role in neuronal excitability.

Introduction

Strychnine is a neurotoxin that acts as a competitive antagonist of glycine receptors.^{[1][2][3]} Glycine receptors are ligand-gated chloride channels that, upon activation by glycine, cause hyperpolarization of the neuron, leading to an inhibitory effect.^[1] By blocking these receptors, strychnine prevents this inhibitory signaling, resulting in increased neuronal excitability.^{[1][3]} This property makes strychnine a crucial pharmacological tool in electrophysiological studies to identify and characterize glycine-mediated currents and to investigate the physiological roles of glycinergic inhibition in various neural circuits.^[4] Patch clamp techniques, which allow for the recording of ionic currents through single channels or across the entire cell membrane, are ideally suited for studying the effects of strychnine on neuronal activity.^{[5][6][7][8]}

Data Presentation

Table 1: Dose-Response Characteristics of Glycine-Activated Currents

Agonist	Cell Type	Apparent Dissociation Constant (Kd)	Hill Coefficient	Reference
Glycine	Post-natal tissue-cultured hippocampal neurons	61 $\mu\text{mol l-1}$	~2	[9]
Glycine	Principal neurons in deep cerebellar nuclei (DCN) of rats	170 μM	1.6	[5]

Table 2: Inhibitory Concentrations of Strychnine on Various Channels

Channel	Cell Type / Expression System	IC50	Notes	Reference
Glycine Receptor	-	0.03 μM (Affinity Constant)	-	[10]
hERG	CHO Cells	6.65 \pm 1.04 μM	Identified as a potent hERG inhibitor.	[11]
$\alpha 7$ nicotinic acetylcholine receptors	Xenopus oocytes expressing mutant receptors	0.29 μM	Competitive antagonist.	[12]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Characterize Glycine-Evoked Currents and their Blockade by Strychnine

This protocol is designed to measure glycine-activated chloride currents in a neuron and confirm their identity by blockade with strychnine.

1. Cell Preparation:

- Prepare acute brain slices (e.g., 200 μm thick from rat cerebellum) or cultured neurons (e.g., hippocampal neurons) as per standard laboratory procedures.[\[5\]](#)
- Transfer the slice or coverslip with cultured cells to the recording chamber on the microscope stage.[\[6\]](#)[\[8\]](#)
- Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.[\[6\]](#)

2. Solutions:

- Extracellular Solution (aCSF): Composition can vary, a typical example includes (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂ / 5% CO₂.
- Intracellular (Pipette) Solution: For recording chloride currents, a high chloride concentration is used. An example composition is (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with CsOH.[\[6\]](#)
- Agonist and Antagonist Solutions:
 - Prepare a stock solution of glycine (e.g., 10 mM) in deionized water. Dilute in extracellular solution to final concentrations (e.g., 100 μM).[\[5\]](#)
 - Prepare a stock solution of **strychnine sulfate** (e.g., 1 mM) in deionized water. Dilute in extracellular solution to a final concentration (e.g., 1 μM).[\[5\]](#)

3. Patch Clamp Recording:

- Pull borosilicate glass pipettes to a resistance of 3-7 M Ω when filled with the intracellular solution.[\[8\]](#)
- Establish a whole-cell patch clamp configuration on a target neuron.[\[13\]](#)[\[7\]](#)[\[8\]](#)[\[14\]](#)

- Hold the neuron in voltage-clamp mode at a holding potential of -40 mV to -70 mV.[5]
- Apply glycine (e.g., 100 μ M) to the neuron using a local perfusion system (e.g., a "Y-tube"). [5] This should evoke an outward current if the holding potential is more positive than the chloride reversal potential, or an inward current with a low chloride internal solution.
- After recording a stable baseline response to glycine, co-apply strychnine (e.g., 1 μ M) with glycine. The glycine-evoked current should be significantly reduced or completely blocked.[5]
- Wash out the strychnine and glycine to allow for recovery of the glycine-evoked current.

4. Data Analysis:

- Measure the peak amplitude of the glycine-evoked currents before, during, and after strychnine application.
- Calculate the percentage of inhibition by strychnine.
- Determine the reversal potential of the glycine-evoked current by applying voltage ramps or steps. This should be close to the calculated chloride equilibrium potential.[5]

Protocol 2: Current-Clamp Recording to Investigate the Effect of Strychnine on Neuronal Excitability

This protocol is used to assess how blocking glycinergic inhibition with strychnine affects the firing properties of a neuron.

1. Cell Preparation and Solutions:

- Follow the same cell preparation and solution guidelines as in Protocol 1. The intracellular solution for current-clamp typically contains K-gluconate instead of CsCl to allow for the recording of action potentials.

2. Patch Clamp Recording:

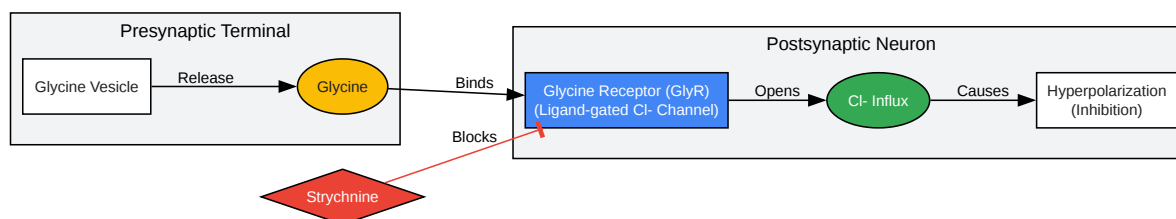
- Establish a whole-cell patch clamp configuration.
- Switch to current-clamp mode and record the resting membrane potential.[8]

- Inject depolarizing current steps to elicit action potentials and establish a baseline firing frequency.
- Bath-apply strychnine (e.g., 1 μ M) to the recording chamber.
- After a few minutes of strychnine application, repeat the injection of depolarizing current steps.
- Observe changes in resting membrane potential, input resistance, and the number and frequency of action potentials elicited by the current steps. In the presence of tonic glycinergic inhibition, strychnine application is expected to cause a depolarization and an increase in firing frequency.[4]

3. Data Analysis:

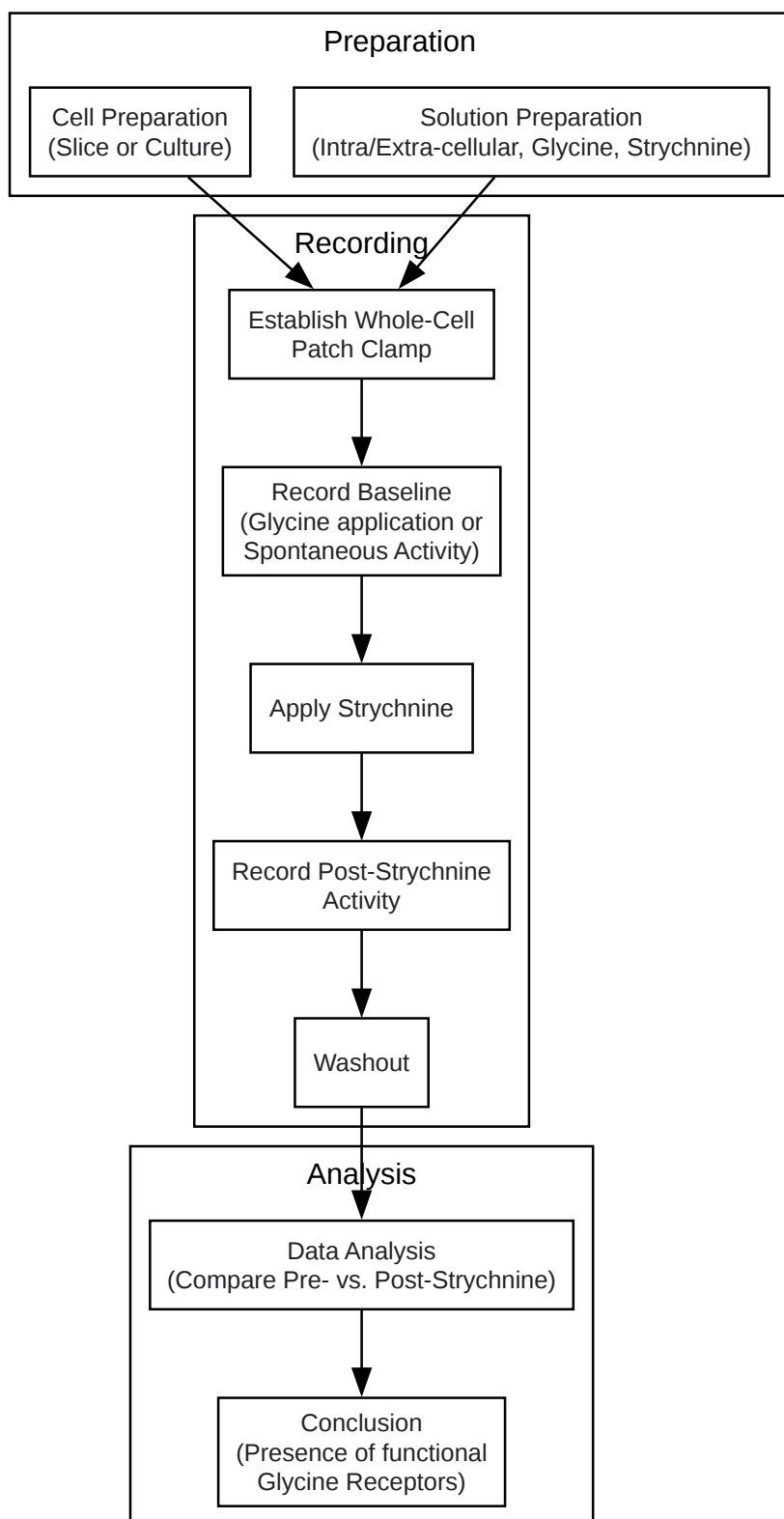
- Compare the resting membrane potential, input resistance, and the frequency of action potentials before and after strychnine application.
- Plot firing frequency versus injected current (f-I curve) to visualize the change in neuronal excitability.

Mandatory Visualizations



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Caption: Signaling pathway of a glycinergic synapse and the antagonistic action of strychnine.



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Caption: Experimental workflow for investigating the effects of strychnine using patch clamp.

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